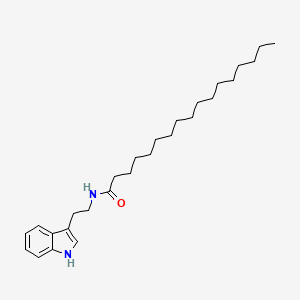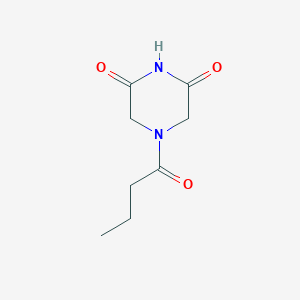
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- is a complex organic compound belonging to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by their unique tricyclic structure, which includes two benzene rings fused to a seven-membered cycloheptene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- can be achieved through a formal [5 + 2] annulation reaction. This method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes in the presence of trifluoromethanesulfonic anhydride (Tf2O). The reaction proceeds via an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization, resulting in the formation of the desired dibenzo[a,d]cycloheptene structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo[a,d]cycloheptatriene
- Dibenzo[a,e]cycloheptatriene
- Suberene
- 1,2:5,6-Dibenzcycloheptatriene
- 1,2:5,6-Dibenzotropilidene
Uniqueness
5H-DIBENZO(a,d)CYCLOHEPTENE-4-METHYLAMINE, 10,11-DIHYDRO-N-METHYL-5-METHYLENE- is unique due to its specific structural features and the presence of the methylamine and methylene groups
Propiedades
Número CAS |
36065-47-1 |
|---|---|
Fórmula molecular |
C18H19N |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
N-methyl-1-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methanamine |
InChI |
InChI=1S/C18H19N/c1-13-17-9-4-3-6-14(17)10-11-15-7-5-8-16(12-19-2)18(13)15/h3-9,19H,1,10-12H2,2H3 |
Clave InChI |
RDPWYSJKXHFDNV-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=CC2=C1C(=C)C3=CC=CC=C3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)






![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)

